(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol

Catalog No.
S13497523
CAS No.
M.F
C15H14Cl2O3
M. Wt
313.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)...

Product Name

(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol

IUPAC Name

[3-chloro-4-[(3-chlorophenyl)methoxy]-5-methoxyphenyl]methanol

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

InChI

InChI=1S/C15H14Cl2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-3-2-4-12(16)5-10/h2-7,18H,8-9H2,1H3

InChI Key

WLOJWSCKJAARRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)Cl

The compound (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol is a synthetic organic molecule characterized by its complex structure, which includes chloro and methoxy functional groups attached to a phenolic core. Its molecular formula is C16H16Cl2O3, and it features a chlorobenzyl ether linkage, contributing to its potential biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups suggests that this compound may exhibit unique electronic properties, influencing its reactivity and interaction with biological targets.

The chemical reactivity of (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol can be analyzed through various types of reactions:

  • Nucleophilic Substitution Reactions: The chloro groups can undergo nucleophilic substitution, making the compound reactive towards nucleophiles.
  • Esterification: The hydroxyl group in the methanol moiety can react with carboxylic acids to form esters.
  • Reduction Reactions: The presence of the phenolic hydroxyl group allows for potential reduction reactions, converting it into more reactive forms.

These reactions are facilitated by specific enzymes in biological systems, allowing for metabolic pathways that may transform the compound into various derivatives or metabolites

  • Antioxidant Activity: Many phenolic compounds are known for their ability to scavenge free radicals.
  • Antimicrobial Properties: The presence of halogen atoms (like chlorine) can enhance the antimicrobial efficacy of phenolic compounds.
  • Anti-inflammatory Effects: Some derivatives have been studied for their ability to modulate inflammatory pathways.

Computer-aided prediction tools such as PASS can provide insights into potential biological activities based on structural similarities .

Synthesis of this compound typically involves several steps:

  • Formation of the Chlorobenzyl Ether: Reacting 3-chloro-4-hydroxy-5-methoxyphenol with 3-chlorobenzyl chloride in the presence of a base (like potassium carbonate) to form the ether linkage.
  • Reduction Step: If necessary, further reduction can be performed to convert any ketone functionalities or to modify the hydroxyl group.
  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

This synthetic pathway highlights the importance of controlling reaction conditions to achieve high yields and purity .

The potential applications of (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its antimicrobial properties.
  • Research Tools: Utilized in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often involve:

  • In vitro assays: To evaluate binding affinities to various biological targets such as enzymes or receptors.
  • Computational modeling: Utilizing molecular docking simulations to predict interactions at the molecular level.
  • Toxicity assessments: Evaluating cytotoxic effects on different cell lines to determine safety profiles.

Such studies provide insights into both therapeutic potential and possible side effects .

Several compounds share structural similarities with (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol, including:

Compound NameStructureNotable Activities
2-Methyl-6-phenylethynylpyridineStructureAntagonist for mGluR5
4-Chloro-2-methylphenolStructureAntimicrobial properties
3-Chloro-4-hydroxybenzaldehydeStructureAntioxidant activity

Uniqueness

The uniqueness of (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol lies in its specific combination of chloro and methoxy groups along with its distinct phenolic structure, which may confer unique electronic properties and biological activities compared to other similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.0319997 g/mol

Monoisotopic Mass

312.0319997 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types